molecular formula C8H8BrIO B8807189 1-(2-Bromoethoxy)-4-iodobenzene CAS No. 54914-17-9

1-(2-Bromoethoxy)-4-iodobenzene

Cat. No.: B8807189
CAS No.: 54914-17-9
M. Wt: 326.96 g/mol
InChI Key: WHZJAGORNSGMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethoxy)-4-iodobenzene is a useful research compound. Its molecular formula is C8H8BrIO and its molecular weight is 326.96 g/mol. The purity is usually 95%.
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Properties

CAS No.

54914-17-9

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-iodobenzene

InChI

InChI=1S/C8H8BrIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI Key

WHZJAGORNSGMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCBr)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of 4-iodophenol (25 g, 110 mmol) and K2CO3 (31 g, 220 mmol) in DMF (250 mL) was added 1,2-dibromoethane (5 mL, 55 mmol) over a period of 1 hr. The solution was heated at 50° C. and stirred overnight under Ar. In order to complete the reaction additional reagents were added: 1,2-dibromoethane (20 mL, 220 mmol) and K2CO3 (6 g, 43 mmol) and the mixture was heated at 50° C. an additional 12 hours under Ar. Water was added and the reaction mixture was extracted with dichloromethane, dried over Na2SO4, filtered and the solvent evaporated under reduced pressure. The crude mixture was purified by silica gel chromatography eluted with 10% ethyl acetate in hexanes to give the title compound as a white solid (5.5 g, 17 mmol).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-iodophenol (15.0 g, 68.2 mmol) and 1,2-dibromoethane (50 ml, 580 mmol) and potassium carbonate (14.0 g, 0.1 mol) was stirred and refluxed for 22 h. After cooling to r.t., the mixture was filtered, washed with ethyl acetate and concentrated in vacuo. The residue was chromatographed on silica gel (Hexane/ethyl acetate 40: 1 to 20:1) to afford the title compound (18.7 g, 84%) as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Yield
84%

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